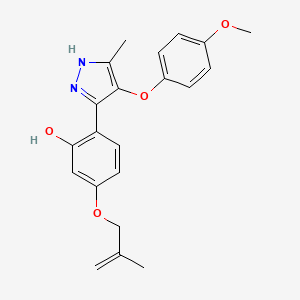
2-(4-(4-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)-5-((2-methylallyl)oxy)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(4-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)-5-((2-methylallyl)oxy)phenol is a useful research compound. Its molecular formula is C21H22N2O4 and its molecular weight is 366.417. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Phenolic Acids: Pharmacological Review and Applications
Phenolic acids, including Chlorogenic Acid (CGA) and p-Coumaric Acid, have been extensively studied for their diverse biological and pharmacological effects. These compounds are known for their antioxidant, anti-inflammatory, antibacterial, hepatoprotective, cardioprotective, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, and anti-hypertension properties. Their role in modulating lipid metabolism and glucose homeostasis suggests potential therapeutic applications in treating metabolic disorders such as diabetes, obesity, cardiovascular disease, and liver diseases (M. Naveed et al., 2018). Additionally, the hypocholesterolemic influence of CGA, resulting from altered nutrient metabolism, underscores its potential as a natural food additive to replace synthetic antibiotics, thereby reducing medicinal costs.
Cytochrome P450 Enzymes: Impact on Drug Metabolism
The study of cytochrome P450 (CYP) enzymes, which metabolize a structurally diverse number of drugs, is crucial for understanding metabolism-based drug-drug interactions (DDIs). Selective chemical inhibitors of CYP isoforms have been identified, contributing to our understanding of specific CYP isoforms involved in drug metabolism and the prediction of DDIs. This knowledge is vital for the development of safer pharmaceuticals and for enhancing the efficacy of drug therapies (S. C. Khojasteh et al., 2011).
Postharvest Processing and Storage: Effects on Phenolic Compounds
The stability of phenolic compounds, including phenolic acids and flavonoids, during storage and postharvest processing is a significant area of research. These studies aim to understand how different processing methods and storage conditions affect the content of these bioactive compounds in foods. The structural diversity of phenolic compounds and the variety of processing techniques underscore the need for specific, focused research to optimize the retention of beneficial phenolic compounds in our diet (R. Amarowicz et al., 2009).
Atmospheric Reactivity of Methoxyphenols
Methoxyphenols, derived from lignin pyrolysis, serve as tracers for biomass burning and have garnered attention for their atmospheric reactivity. Understanding their gas-phase, particle-phase, and aqueous-phase reactions, along with secondary organic aerosol (SOA) formation, is crucial for assessing their environmental impact and contribution to air quality and climate change. This research area highlights the importance of detailed kinetic and mechanism studies for a comprehensive understanding of methoxyphenols' role in the atmosphere (Changgeng Liu et al., 2022).
Propriétés
IUPAC Name |
2-[4-(4-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]-5-(2-methylprop-2-enoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-13(2)12-26-17-9-10-18(19(24)11-17)20-21(14(3)22-23-20)27-16-7-5-15(25-4)6-8-16/h5-11,24H,1,12H2,2-4H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRAXIBXVSKSINU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2=C(C=C(C=C2)OCC(=C)C)O)OC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 2-(3-ethyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]pur in-8-yl)acetate](/img/structure/B2541716.png)

![Methyl 2-{[(dimethylamino)sulfonyl]oxy}benzenecarboxylate](/img/structure/B2541721.png)
![2-Chloro-N-[3-(4,6-dimethoxy-1H-indol-2-yl)propyl]propanamide](/img/structure/B2541722.png)
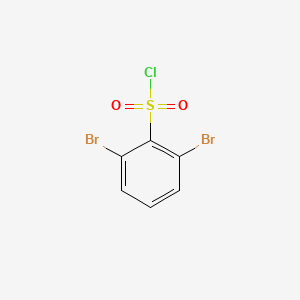
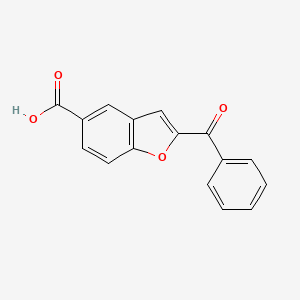
![3-((1R,5R)-8-oxo-2,3,4,5,6,8-hexahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3-carboxamido)benzoic acid](/img/structure/B2541727.png)
![(4-chlorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2541730.png)

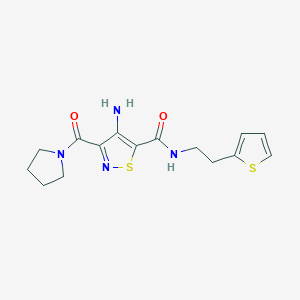
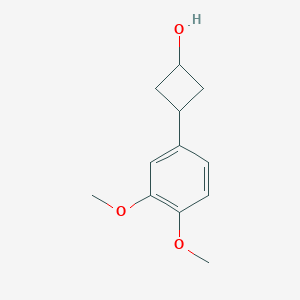

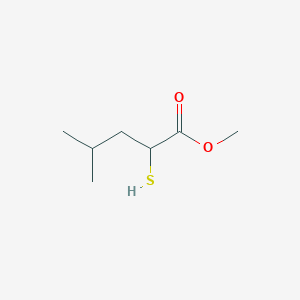
![3-Ethyl-7-[4-(2-methoxyphenyl)piperazin-1-yl]triazolo[4,5-d]pyrimidine](/img/structure/B2541739.png)
